U0124 vs. U0126: Differential MEK Inhibitory Activity
U0124 is a chemically defined analog of the MEK inhibitor U0126. While U0126 potently inhibits MEK1 and MEK2 with IC50 values of 72 nM and 58 nM, respectively, U0124 exhibits no inhibitory activity against MEK at concentrations up to 100 µM [1]. This complete loss of function is directly attributed to the substitution of the 2-aminophenylthio moieties in U0126 with methylthio groups in U0124, which abolishes the critical interaction with the MEK allosteric binding site [2].
| Evidence Dimension | MEK1/2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >100 µM (no inhibition observed up to this concentration) |
| Comparator Or Baseline | U0126: IC50 of 72 nM for MEK1 and 58 nM for MEK2 |
| Quantified Difference | U0124 is at least ~1400-fold less potent than U0126 against MEK1, and ~1700-fold less potent against MEK2 (based on lower bound of 100 µM vs. 58 nM) |
| Conditions | In vitro kinase assays; cell-free enzymatic inhibition |
Why This Matters
This quantitative difference establishes U0124 as the gold-standard negative control for U0126, enabling researchers to confidently attribute any observed biological effect in MEK/ERK pathway studies to the specific inhibition of MEK by U0126, thereby excluding off-target or vehicle effects.
- [1] Duncia, J. V., Santella III, J. B., Higley, C. A., Pitts, W. J., Wityak, J., Frietze, W. E., ... & Olson, R. E. (1998). MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products. Bioorganic & Medicinal Chemistry Letters, 8(20), 2839-2844. View Source
- [2] Favata, M. F., Horiuchi, K. Y., Manos, E. J., Daulerio, A. J., Stradley, D. A., Feeser, W. S., ... & Trzaskos, J. M. (1998). Identification of a novel inhibitor of mitogen-activated protein kinase kinase. Journal of Biological Chemistry, 273(29), 18623-18632. View Source
